molecular formula C22H21N3O2S B4241751 2-(4-methylbenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

2-(4-methylbenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B4241751
M. Wt: 391.5 g/mol
InChI Key: UJIFUTNYGGOOHT-UHFFFAOYSA-N
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Description

2-(4-methylbenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a pyridine moiety, and a benzoyl group

Future Directions

The study of thiophene derivatives is a vibrant field, with potential applications in medicinal chemistry, material science, and other areas . Future research could explore the synthesis, properties, and potential applications of this specific compound, as well as its mechanism of action in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylbenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling). The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups.

Scientific Research Applications

2-(4-methylbenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methylbenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-(4-methylbenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-methylbenzoyl)amino]-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-14-7-9-16(10-8-14)20(26)25-22-19(17-5-2-6-18(17)28-22)21(27)24-13-15-4-3-11-23-12-15/h3-4,7-12H,2,5-6,13H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIFUTNYGGOOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-methylbenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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2-(4-methylbenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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2-(4-methylbenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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2-(4-methylbenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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2-(4-methylbenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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2-(4-methylbenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

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